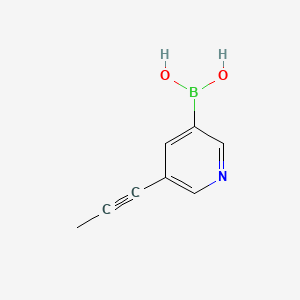

5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-prop-1-ynylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h4-6,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICKHKWSOJEAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C#CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917471-30-8 | |

| Record name | 5-(1-Propynyl)pyridine-3-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

An In-Depth Technical Guide to the Synthesis of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Abstract

Pyridylboronic acids are cornerstone building blocks in modern medicinal chemistry and materials science, prized for their versatility in cross-coupling reactions. The incorporation of an alkynyl moiety, such as a prop-1-ynyl group, introduces conformational rigidity and a linear vector for molecular elaboration, making these scaffolds particularly valuable in drug design. This guide provides a comprehensive, technically-grounded protocol for the , a key intermediate for creating complex molecular architectures. We will dissect a robust two-step synthetic strategy, elucidating the mechanistic rationale behind each procedural choice, from the initial selective cross-coupling to the final borylation and purification stages.

Introduction: The Strategic Value of Alkynyl-Substituted Pyridylboronic Acids

The pyridine ring is a ubiquitous heterocycle found in numerous natural products and blockbuster pharmaceuticals.[1] Its functionalization is a central theme in synthetic chemistry. Boronic acids, particularly aryl and heteroaryl derivatives, serve as indispensable precursors in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability.[2]

The target molecule, this compound (CAS No: 917471-30-8), combines these two privileged motifs.[3][4] The propynyl group at the 5-position and the boronic acid at the 3-position create a bifunctional scaffold. This arrangement allows for sequential, directed modifications, making it a powerful tool for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

This guide presents a validated synthetic approach that prioritizes selectivity, yield, and operational simplicity. The strategy hinges on a deliberate sequence: a Sonogashira coupling to install the alkynyl group, followed by a lithium-halogen exchange and borylation to introduce the boronic acid functionality.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic disconnection of the target molecule suggests a two-step approach starting from a dihalogenated pyridine precursor.

Caption: Retrosynthetic pathway for the target compound.

Our forward-synthetic strategy is dictated by the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. We select 3-bromo-5-iodopyridine as the starting material. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. This inherent reactivity difference allows for a highly selective Sonogashira coupling at the 5-position, leaving the bromine at the 3-position untouched and available for subsequent functionalization. This selective, stepwise approach obviates the need for protecting groups and minimizes the formation of statistical mixtures of products.

Experimental Protocols & Mechanistic Discussion

Part I: Synthesis of 3-Bromo-5-(prop-1-ynyl)pyridine via Sonogashira Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[5] The reaction is co-catalyzed by palladium and copper(I) salts.[1][6]

Reaction Scheme: (3-Bromo-5-iodopyridine) + (Propyne) --[PdCl₂(PPh₃)₂, CuI, Et₃N]--> (3-Bromo-5-(prop-1-ynyl)pyridine)

Mechanism Overview: The reaction proceeds via two interconnected catalytic cycles.[5][7] The palladium cycle involves oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[7]

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol:

-

Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (CuI, 0.05 eq).[1]

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes. This is critical to prevent the oxidation of the Pd(0) species.

-

Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) and triethylamine (Et₃N, 3.0 eq) via syringe.[1][6]

-

Alkyne Introduction: Bubble propyne gas through the solution for 10 minutes at room temperature, or alternatively, use a propyne surrogate like 2-butynoic acid followed by decarboxylation, though direct use of propyne is more atom-economical.

-

Reaction: Stir the mixture at 65 °C.[1][6] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-bromo-5-(prop-1-ynyl)pyridine as a pure solid.

| Reagent | Molar Eq. | Purpose |

| 3-Bromo-5-iodopyridine | 1.0 | Starting Material |

| Propyne | ~1.5 | Alkyne source |

| PdCl₂(PPh₃)₂ | 0.05 | Palladium Catalyst Precursor |

| Copper(I) Iodide | 0.05 | Co-catalyst for acetylide formation |

| Triethylamine (Et₃N) | 3.0 | Base and solvent |

| DMF | - | Solvent |

Table 1: Reagents for Sonogashira Coupling.

Part II: Synthesis of this compound via Lithiation-Borylation

With the alkynylpyridine intermediate in hand, the next step is to convert the C-Br bond at the 3-position into a boronic acid. A highly effective method is the lithium-halogen exchange at low temperature, followed by trapping the resulting aryllithium species with a borate ester.

Reaction Scheme: (3-Bromo-5-(prop-1-ynyl)pyridine) --[1. n-BuLi, -78°C; 2. B(OⁱPr)₃; 3. H₃O⁺]--> (this compound)

Mechanism Overview: The reaction begins with the rapid exchange of the bromine atom with lithium from n-butyllithium (n-BuLi) at -78 °C, forming a highly nucleophilic pyridyllithium intermediate. This intermediate then attacks the electrophilic boron atom of triisopropyl borate. The resulting boronate complex is then hydrolyzed under acidic conditions to afford the final boronic acid. The extremely low temperature is crucial to prevent side reactions, such as the attack of the organolithium on the pyridine ring or other functional groups.

Caption: Workflow for the lithiation-borylation sequence.

Detailed Experimental Protocol:

-

Reactor Setup: To a dry, oven-baked, three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-(prop-1-ynyl)pyridine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is imperative that the internal temperature remains below -70 °C throughout the addition steps.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise. The reaction is often instantaneous. Stir the mixture at -78 °C for another hour, then allow it to warm slowly to room temperature.

-

Work-up and Hydrolysis: Quench the reaction by carefully adding 2 M aqueous hydrochloric acid (HCl). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. The product may precipitate or be distributed between the aqueous and organic layers. Extract the aqueous layer with ethyl acetate. It is sometimes necessary to adjust the pH of the aqueous layer to near neutral to optimize the recovery of the amphoteric boronic acid.

-

Purification: Purifying boronic acids can be challenging due to their propensity to form trimeric boroxines and their high polarity.[8][9]

-

Method A - Recrystallization: The most common method is recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.[10]

-

Method B - Acid/Base Extraction: An alternative is to treat the crude product with a base to form the boronate salt, wash away neutral organic impurities with a solvent like diethyl ether, and then re-acidify the aqueous layer to precipitate the pure boronic acid.[11]

-

Chromatography: Column chromatography on silica gel is often difficult but can be attempted, sometimes with silica gel that has been pre-treated with boric acid to reduce streaking.[12]

-

| Reagent | Molar Eq. | Purpose |

| 3-Bromo-5-(prop-1-ynyl)pyridine | 1.0 | Starting Material |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent |

| Triisopropyl Borate | 1.2 | Boron Electrophile |

| Tetrahydrofuran (THF) | - | Anhydrous Solvent |

| 2 M Hydrochloric Acid | - | Hydrolysis and Work-up |

Table 2: Reagents for Lithiation-Borylation.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the pyridine ring protons, the methyl group of the propyne, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Expect signals corresponding to the eight unique carbons in the molecule.

-

Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ or other relevant fragments confirming the mass.

Safety and Handling

-

n-Butyllithium: A pyrophoric reagent that reacts violently with water and air. Must be handled under an inert atmosphere using proper syringe techniques.

-

Copper and Palladium Catalysts: These are toxic heavy metals. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and conduct reactions in a well-ventilated fume hood.

-

Solvents: THF and DMF are flammable and have specific health hazards. Avoid inhalation and skin contact.

-

Propyne: A flammable gas. Handle with care in a well-ventilated area.

Conclusion

This guide outlines a reliable and selective two-step . The strategy leverages a chemoselective Sonogashira coupling on a dihalogenated pyridine, followed by a low-temperature lithium-halogen exchange and borylation. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently produce this valuable building block for applications in pharmaceutical discovery and materials science. The challenges associated with purifying boronic acids are acknowledged, and several field-proven methods are provided to ensure the isolation of high-purity material.

References

- Transition-Metal-Catalyzed Regioselective C–H Borylation of Pyridines. (2022).

- Iridium-catalyzed C–H borylation of pyridines. RSC Publishing.

- Kelgokmen, Y., & Zora, M. (2015). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances.

- Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025.

-

Zhang, L., & Jiao, L. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Journal of the American Chemical Society, 139, 607-610. Retrieved from [Link]

- (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. PubMed Central.

- Kelgokmen, Y., & Zora, M. (2015). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. DOI:10.1039/C5RA21701F.

- (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.

- (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid. Biosynth.

- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- Process for purification of boronic acid and its derivatives. (WO2005019229A1). Google Patents.

- How to purify boronic acids/boronate esters?. ResearchGate. (2016).

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. (2025).

- Purification of boronic acids?. Reddit. (2017).

- (5-Prop-1-ynylpyridin-3-yl)boronic acid. ChemScene.

- This compound. CymitQuimica.

- Sonogashira coupling. (2019). YouTube.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- [5-(Prop-1-yn-1-yl)pyridin-3-yl]boronic acid. Sigma-Aldrich.

- (5-(prop-1-yn-1-yl)pyridin-3-yl)boronic acid. Boron Molecular.

- (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid. Echemi. (2022).

- 917471-30-8|(5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid. BLDpharm.

- 5-(1-Propynyl)pyridine-3-boronic acid. Chem-Impex.

Sources

- 1. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21701F [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid | 917471-30-8 | FP61486 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. 917471-30-8|(5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties and Applications of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Foreword for the Research Professional

In the landscape of modern synthetic chemistry, the strategic incorporation of rigid, functionalized scaffolds is paramount to the design of novel therapeutics and advanced materials. Among the vast arsenal of building blocks, heteroaryl boronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid, a molecule of significant interest due to its unique combination of a pyridine core and an alkynyl functionality. While this compound is commercially available, detailed experimental data in the peer-reviewed literature is sparse. Therefore, this document serves as both a repository of known information and a practical guide, offering exemplary protocols and expected physicochemical properties based on established principles of boronic acid chemistry. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this promising synthetic intermediate.

Molecular Structure and Physicochemical Identity

This compound is a bifunctional organic compound featuring a pyridine ring substituted with a boronic acid group at the 3-position and a propynyl group at the 5-position.[1][2][3][4] This unique arrangement of functional groups imparts a specific set of properties that are highly valuable in organic synthesis.

The pyridine nitrogen provides a site for potential coordination and modulation of electronic properties, while the boronic acid is a key functional group for Suzuki-Miyaura cross-coupling reactions.[5][6][7][8][9] The linear and rigid propynyl group offers a vector for extending the molecular framework or for further chemical modification.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 917471-30-8 | [1][10] |

| Molecular Formula | C₈H₈BNO₂ | [2][3] |

| Molecular Weight | 160.97 g/mol | [1][10] |

| Appearance | White to off-white crystalline powder | [10] |

| IUPAC Name | (5-(prop-1-yn-1-yl)pyridin-3-yl)boronic acid | [2] |

| InChI Key | QICKHKWSOJEAII-UHFFFAOYSA-N | [2] |

| SMILES | CC#CC1=CC(=CN=C1)B(O)O | [4] |

Synthesis and Purification: A Representative Protocol

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and commonly employed route involves the lithiation of a suitable bromopyridine precursor followed by quenching with a borate ester. The following is an exemplary protocol based on established methods for the synthesis of 3-pyridylboronic acids.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-bromo-5-(prop-1-ynyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Sodium chloride (NaCl)

-

Acetonitrile

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-(prop-1-ynyl)pyridine and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the boronic ester.

-

pH Adjustment and Isolation: Adjust the pH of the aqueous layer to approximately 7.5 with aqueous NaOH. A white precipitate should form.

-

Extraction: Saturate the aqueous layer with solid NaCl and extract with THF.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile.

Physicochemical Properties: An In-depth Analysis

Solubility

Table 2: Expected Solubility Profile

| Solvent Class | Expected Solubility | Rationale |

| Ethers (THF, Dioxane) | High | The polarity and hydrogen bond accepting nature of ethers facilitate dissolution. |

| Chlorinated Solvents (DCM, Chloroform) | Moderate to High | The compound's polarity allows for good interaction with these solvents. |

| Alcohols (Methanol, Ethanol) | High | The boronic acid moiety can form hydrogen bonds with alcoholic solvents. |

| Aprotic Polar Solvents (DMF, DMSO) | High | These solvents are effective at solvating a wide range of organic compounds. |

| Aromatic Hydrocarbons (Toluene) | Moderate | The pyridine and propynyl groups contribute to some solubility. |

| Aliphatic Hydrocarbons (Hexanes) | Low | The polar nature of the boronic acid and pyridine ring limits solubility in nonpolar solvents. |

| Water | pH-dependent | Solubility is expected to be low at neutral pH but will increase under basic conditions due to the formation of the boronate anion. |

Acidity (pKa)

The pKa of a boronic acid is a critical parameter that influences its reactivity and handling. For arylboronic acids, the pKa is typically in the range of 8-10. The presence of the electron-withdrawing pyridine ring is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa compared to phenylboronic acid. The propynyl group is a weakly electron-withdrawing group and is expected to have a minor acidifying effect. Therefore, the pKa of this compound is anticipated to be in the lower end of the typical range for arylboronic acids.

Stability and Handling

Boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating or under vacuum. 3-Pyridylboronic acids are generally more stable than their 2-pyridyl counterparts. However, as with all boronic acids, proper handling and storage are crucial to maintain their integrity.

Storage Recommendations:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place.

-

Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and hydrolysis.[11]

Analytical Characterization: Expected Spectral Data

Detailed, experimentally obtained spectra for this specific compound are not widely published. The following represents an educated prediction of the key features in its NMR spectra based on its structure and data for analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Propynyl-CH₃ | ~2.1 | ~5 |

| Propynyl-C≡C | - | ~80, ~90 |

| Pyridine-H2 | ~9.0 | ~150 |

| Pyridine-H4 | ~8.2 | ~140 |

| Pyridine-H6 | ~8.8 | ~155 |

| Pyridine-C3 (C-B) | - | ~130 (often broad or unobserved) |

| Pyridine-C5 (C-C≡) | - | ~125 |

| B(OH)₂ | Broad singlet, ~8.5 | - |

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A single resonance is expected, with a chemical shift that is indicative of the boron atom's hybridization state. For the trigonal planar (sp²) boronic acid, a chemical shift in the range of δ 28-33 ppm is anticipated.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[8][9][10] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures.

General Reaction Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system.

-

Heating and Monitoring: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data is not available, general precautions for handling boronic acids should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features make it an attractive component for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known physicochemical properties, along with exemplary protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. By understanding the principles outlined herein, researchers can confidently and effectively incorporate this reagent into their synthetic strategies.

References

- 1. (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid | 917471-30-8 | FP61486 [biosynth.com]

- 2. [5-(Prop-1-yn-1-yl)pyridin-3-yl]boronic acid | 917471-30-8 [sigmaaldrich.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Pharmaceutical Grade CAS 917471-30-8 with competitive price, CasNo.917471-30-8 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]

5-(Prop-1-ynyl)pyridin-3-ylboronic acid CAS number 917471-30-8

An In-Depth Technical Guide to 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid (CAS 917471-30-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is a specialized heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry.[1][2] Its structure, which integrates a pyridine core, a reactive propynyl group, and a versatile boronic acid moiety, makes it an invaluable reagent for constructing complex molecular architectures.[1] Primarily utilized in palladium-catalyzed cross-coupling reactions, this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and handling protocols, grounded in established scientific principles.

Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These data are essential for reaction planning, storage, and safety.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 917471-30-8 | [5][6] |

| Molecular Formula | C₈H₈BNO₂ | [5][6][7] |

| Molecular Weight | 160.97 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [8] |

| Purity | Typically ≥95% | [6] |

| Storage Conditions | 2-8°C, stored under an inert atmosphere (e.g., Nitrogen) | [6][9][10] |

| Solubility | Soluble in most organic solvents | [5] |

| SMILES | CC#CC1=CC(=CN=C1)B(O)O | [6] |

| IUPAC Name | (5-prop-1-ynylpyridin-3-yl)boronic acid | [7] |

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the pyridine ring protons, the methyl group of the propyne chain, and the hydroxyl protons of the boronic acid. ¹³C NMR would verify the carbon skeleton, including the characteristic signals of the alkyne carbons.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight (m/z = 161.0 for [M+H]⁺) and assess the purity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would reveal characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3200-3600 cm⁻¹), the C≡C alkyne stretch (~2200 cm⁻¹), and C=N/C=C stretches of the pyridine ring.[11][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][13] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds, which are prevalent motifs in pharmaceuticals.[14][15][16]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organohalide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 5-(prop-1-ynyl)pyridin-3-yl moiety) to the palladium center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is critical here; it reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer to the palladium complex.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling.

Objective: To couple this compound with a generic aryl bromide (e.g., 2-bromo-6-methylpyridine).

Materials:

| Reagent | CAS | Amount | Mmol | Equiv. |

| 2-Bromo-6-methylpyridine | 5315-25-3 | 172 mg | 1.0 | 1.0 |

| This compound | 917471-30-8 | 193 mg | 1.2 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 41 mg | 0.05 | 0.05 |

| Potassium Phosphate (K₃PO₄) | 7758-11-4 | 425 mg | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 5 mL | - | - |

| Water | 7732-18-5 | 1 mL | - | - |

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, palladium catalyst, and potassium phosphate. The use of a flame-dried flask and subsequent inert gas purging is critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and promote unwanted side reactions like protodeboronation of the boronic acid.[14]

-

Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add the degassed solvents (1,4-dioxane and water) via syringe. Degassing the solvents (e.g., by sparging with argon for 30 minutes) is another crucial step to remove dissolved oxygen.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

-

In-Process Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting materials indicates reaction completion (typically 2-12 hours).

-

Work-up and Extraction: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure bi-heteroaryl product.

-

Final Product Validation: Confirm the structure and purity of the final product using NMR and MS, as described in the characterization section.

Application in Drug Discovery: A Gateway to mGluR5 Antagonists

The pyridine-alkyne scaffold is a privileged structure in modern neuropharmacology. This compound is a key precursor for the synthesis of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[3][4][17] These receptors are implicated in a variety of CNS disorders, and their modulation has therapeutic potential for anxiety, depression, pain, and Fragile X syndrome.[3][18]

Compounds like MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP established the viability of this pharmacophore.[18][19] The synthesis of analogs often involves coupling a boronic acid like the topic of this guide with a suitable heterocyclic halide.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the reagent's integrity and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert nitrogen atmosphere.[6][10] Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxine anhydrides. While this often does not impede reactivity, consistent storage is key.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[20]

-

Safety Information: The compound is classified with a "Warning" signal word.[7][10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][10]

-

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity in the Suzuki-Miyaura coupling provides a reliable and efficient pathway to complex molecular scaffolds, particularly for potent mGluR5 modulators. For researchers and scientists in pharmaceutical development, a thorough understanding of its properties, reaction mechanisms, and handling protocols is fundamental to leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid | 917471-30-8 | FP61486 [biosynth.com]

- 6. chemscene.com [chemscene.com]

- 7. americanelements.com [americanelements.com]

- 8. chemimpex.com [chemimpex.com]

- 9. rheniumshop.co.il [rheniumshop.co.il]

- 10. 917471-30-8|(5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 11. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications [mdpi.com]

- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

structure elucidation of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

An In-depth Technical Guide to the Structure Elucidation of 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and materials science, heterocyclic boronic acids are invaluable building blocks. Their utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. This compound, with its unique combination of a pyridine core, an internal alkyne, and a boronic acid moiety, represents a versatile synthon for creating novel pharmaceutical agents and functional materials.[1] However, the synthetic utility of such a reagent is predicated on its absolute structural integrity. Ambiguities in structure, or the presence of process-related impurities, can derail research programs, compromise intellectual property, and lead to inconsistent results.

This guide provides a comprehensive, field-proven strategy for the complete . Moving beyond a simple recitation of techniques, we will explore the causality behind our analytical choices, address the specific challenges posed by boronic acids, and present a self-validating workflow that ensures the highest degree of scientific certainty.

Molecular Profile and Analytical Strategy

Before embarking on any analytical campaign, a thorough understanding of the target molecule's features is essential.

Molecular Structure:

Caption: Chemical structure and basic properties of the target molecule.[2]

The molecule presents three key structural regions for interrogation:

-

The Pyridine Ring: An aromatic heterocycle whose protons and carbons will have characteristic NMR chemical shifts.

-

The Prop-1-ynyl Group: An internal alkyne. Its C≡C bond will have a weak but characteristic IR absorption, and the methyl group provides a clear singlet in the ¹H NMR spectrum.[3]

-

The Boronic Acid Group: This moiety is prone to dehydration, often forming a cyclic trimeric anhydride known as a boroxine.[4] This possibility must be a central consideration in our analysis, particularly in mass spectrometry and ¹¹B NMR.

Caption: A logical workflow for the comprehensive structure elucidation.

Mass Spectrometry: Confirming Identity and Purity

Expertise & Experience: Mass spectrometry serves as the first critical checkpoint. Its primary role is to confirm the molecular weight and, by extension, the elemental composition. However, for boronic acids, the choice of methodology is crucial. Their propensity to form boroxines under thermal stress or in non-polar environments can complicate mass spectra, leading to ions corresponding to the trimer rather than the monomer.[4][5] Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer is the preferred method as it allows for rapid analysis under conditions that can be optimized to preserve the monomeric form.[6][7]

Experimental Protocol: UPLC-MS

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and 10 mM aqueous ammonium acetate.

-

Chromatography:

-

System: ACQUITY UPLC I-Class or similar.

-

Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.1 min, ramp to 95% B over 0.7 min, hold for 0.1 min, return to 5% B and re-equilibrate.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

System: Tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Rationale: Negative mode is often highly sensitive for boronic acids, detecting the [M-H]⁻ ion. Positive mode will detect the [M+H]⁺ ion.

-

Cone Voltage: Optimize around 25 V. A low cone voltage is critical to minimize in-source fragmentation and dehydration.[6]

-

Mass Range: Scan from m/z 50 to 600.

-

Data Presentation: Expected Ions

| Ion Species | Formula | Calculated m/z | Mode | Comments |

| [M+H]⁺ | C₈H₉BNO₂⁺ | 162.07 | ESI+ | Protonated parent molecule. |

| [M-H]⁻ | C₈H₇BNO₂⁻ | 160.06 | ESI- | Deprotonated parent molecule; often the base peak.[6] |

| [M-H₂O+H]⁺ | C₈H₇BN⁺ | 128.07 | ESI+ | Dehydrated species, may be observed. |

| [Boroxine+H]⁺ | C₂₄H₂₁B₃N₃O₃⁺ | 432.18 | ESI+ | Protonated cyclic trimer; its presence indicates sample dehydration. |

Trustworthiness: The observation of the correct mass-to-charge ratio for the [M+H]⁺ and particularly the [M-H]⁻ ions provides strong initial evidence for the compound's identity. The UHPLC method, with its short run time, minimizes the risk of on-column degradation.[7] Comparing the relative intensity of the monomer to the boroxine trimer provides a preliminary assessment of sample purity and stability.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we are looking for definitive evidence of the alkyne, the aromatic pyridine ring, and the boronic acid's O-H and B-O bonds. The propynyl group is internal, so we expect a weak C≡C stretch and, importantly, the absence of a terminal ≡C-H stretch around 3300 cm⁻¹.[3][8]

Experimental Protocol: ATR-FTIR

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

-

Perform a background scan of the clean ATR crystal before running the sample.

Data Presentation: Characteristic Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3200 | O-H Stretch (H-bonded) | B(O-H)₂ | Broad, Strong |

| 3100 - 3000 | C-H Stretch (sp²) | Pyridine Ring | Medium |

| 2980 - 2850 | C-H Stretch (sp³) | -CH₃ | Medium-Weak |

| 2260 - 2190 | C≡C Stretch (internal) | Propynyl | Weak to Very Weak[3] |

| 1600 - 1550 | C=C, C=N Stretch | Pyridine Ring | Medium-Strong |

| 1380 - 1310 | B-O Stretch | B-O | Strong[9][10] |

| ~700 | B-O-H Bend | B-O-H | Broad, Medium |

Trustworthiness: The combined presence of the broad O-H stretch, the strong B-O stretch, the weak C≡C stretch, and the aromatic C=C/C=N bands provides a robust vibrational fingerprint, confirming that all expected functional groups are present in the sample.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing unambiguous information about the atomic connectivity. For this compound, a suite of 1D (¹H, ¹³C, ¹¹B) and 2D (COSY, HSQC, HMBC) experiments are required for a complete assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable B(OH)₂ protons.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

¹¹B NMR: Acquire a proton-decoupled boron spectrum using a quartz or boron-free glass NMR tube. Use BF₃·OEt₂ as an external reference (δ 0.0 ppm).[11]

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra, optimizing acquisition parameters for the expected coupling constants.

Data Interpretation and Predicted Spectra

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Label | Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | 2 | ~8.8 - 9.0 | s (or d, small J) | 1H | Pyridine CH |

| H-b | 4 | ~8.2 - 8.4 | s (or t, small J) | 1H | Pyridine CH |

| H-c | 6 | ~8.6 - 8.8 | s (or d, small J) | 1H | Pyridine CH |

| H-d | - | ~8.3 | br s | 2H | B(OH)₂ |

| H-e | - | ~2.1 | s | 3H | -C≡C-CH₃ |

-

Rationale: The pyridine protons are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. Protons at positions 2 and 6, adjacent to the nitrogen, will be the most downfield. The B(OH)₂ protons will appear as a broad singlet that will exchange upon addition of D₂O. The methyl protons of the propynyl group are expected to be a sharp singlet.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Label | Position | Predicted δ (ppm) | Comments |

| C-1 | 3 | ~130 - 135 | C-B bond; peak may be broad or unobserved.[12] |

| C-2 | 2 | ~150 - 155 | C-H adjacent to N. |

| C-3 | 4 | ~140 - 145 | C-H. |

| C-4 | 5 | ~120 - 125 | C-C≡C. |

| C-5 | 6 | ~152 - 157 | C-H adjacent to N. |

| C-6 | - | ~78 - 82 | Py-C≡C. |

| C-7 | - | ~88 - 92 | C≡C-CH₃. |

| C-8 | - | ~4 - 6 | -CH₃. |

¹¹B NMR (Predicted, 128 MHz):

-

Expected Chemical Shift: A single, relatively sharp peak between δ +28 and +31 ppm .[13][14]

-

Rationale: This chemical shift is characteristic of a trigonal planar (sp² hybridized) aryl boronic acid.[15]

-

Trustworthiness: This experiment is exceptionally powerful for assessing purity. The presence of a significant peak around δ +33 ppm would indicate the formation of the boroxine anhydride.[13] The appearance of peaks further upfield (e.g., δ +5 to +10 ppm) would suggest the formation of a tetracoordinate (sp³ hybridized) boronate species, perhaps from interaction with a solvent like methanol.[15]

2D NMR for Unambiguous Assignment:

A 2D NMR correlation map provides the final, irrefutable proof of the proposed connectivity.

Caption: Key expected HMBC (¹H-¹³C long-range) correlations.

-

COSY: Will show correlations between coupled protons on the pyridine ring (if any).

-

HSQC: Will correlate each proton signal (H-a, H-b, H-c, H-e) directly to its attached carbon (C-2, C-4, C-5, C-8).

-

HMBC: This is the most informative experiment. Key correlations (as shown above) will link the methyl protons (H-e) to the alkyne carbons (C-6, C-7), and the pyridine protons to their neighboring carbons, unequivocally establishing the substitution pattern and confirming the link between the pyridine ring and the propynyl group.

X-Ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides a definitive solution in most cases, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths and angles.[16] Obtaining a diffraction-quality single crystal is often the most challenging step.[17]

Experimental Protocol: Crystallization and Data Collection

-

Crystallization: The molecule must be crystallized from a suitable solvent or solvent system. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution. Common solvents to screen include ethanol, acetonitrile, ethyl acetate, and mixtures with heptane.

-

Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer.[17] The crystal is cooled in a stream of nitrogen gas and irradiated with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Trustworthiness: A solved crystal structure is considered definitive proof. It not only validates the assignments made by other techniques but can also reveal subtle structural details such as intermolecular hydrogen bonding and crystal packing, which can influence the material's bulk properties.

Conclusion

The is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following a logical workflow—from initial mass confirmation by LC-MS , through functional group verification with FTIR , to detailed connectivity mapping with a full suite of 1D and 2D NMR experiments—a complete and unambiguous structural assignment can be achieved. The targeted use of ¹¹B NMR is critical for assessing the integrity of the boronic acid moiety, a known point of instability for this compound class. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter for absolute proof of structure. This integrated, self-validating approach ensures the highest level of scientific rigor, providing the solid analytical foundation required for the successful application of this versatile building block in research and development.

References

-

Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation Website. [Link]

-

Pianowski, Z. L., & Gisselbrecht, J. P. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3475–3482. [Link]

-

Hunn, S., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3373-3378. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(12), 3051-3057. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry Website. [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

SDSU Chemistry. ¹¹B NMR Chemical Shifts. SDSU Chemistry Website. [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5047–5059. [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15076. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Alkynes. University of Colorado Boulder Website. [Link]

-

PubChem. 5-(1-Propynyl)pyridine-3-boronic Acid (contains varying amounts of Anhydride). PubChem Website. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate Website. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. Chemistry LibreTexts Website. [Link]

-

PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed Website. [Link]

-

Wikipedia. X-ray crystallography. Wikipedia Website. [Link]

-

Mayo Clinic. X-ray crystallography - Structural Biology Core. Mayo Clinic Research Core Facilities Website. [Link]

Sources

- 1. (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid | 917471-30-8 | FP61486 [biosynth.com]

- 2. 5-(1-Propynyl)pyridine-3-boronic Acid (contains varying amounts of Anhydride) | C8H8BNO2 | CID 57416482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. mayo.edu [mayo.edu]

5-(Prop-1-ynyl)pyridin-3-ylboronic acid molecular weight

An In-Depth Technical Guide to 5-(Prop-1-ynyl)pyridin-3-ylboronic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This document outlines common synthetic pathways, robust analytical characterization techniques, and critical considerations for handling and storage to ensure compound integrity. Furthermore, we explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents and advanced organic materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Significance of Pyridinylboronic Acids in Synthesis

Heterocyclic boronic acids are indispensable tools in contemporary organic synthesis. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction's broad functional group tolerance, mild conditions, and high yields have made it a cornerstone of pharmaceutical development.[1][2]

Within this class of reagents, pyridine-containing boronic acids are of particular interest. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve aqueous solubility and engage in hydrogen bonding with biological targets.[3] this compound combines this valuable heterocycle with two reactive handles: the boronic acid for cross-coupling and the terminal alkyne for further functionalization via reactions like click chemistry or Sonogashira coupling. This dual functionality makes it an exceptionally powerful and versatile building block for creating complex molecular architectures.[4][5]

Physicochemical Properties

The foundational characteristics of this compound are crucial for its effective use in synthesis and for accurate stoichiometric calculations. The precise molecular weight is a cornerstone of this data.

| Property | Value | Source(s) |

| Molecular Weight | 160.97 g/mol | [4][5][6][7][8] |

| Molecular Formula | C₈H₈BNO₂ | [4][5][6][7] |

| CAS Number | 917471-30-8 | [4][5][7][8][9] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| IUPAC Name | (5-(prop-1-yn-1-yl)pyridin-3-yl)boronic acid | [6] |

| SMILES | CC#CC1=CC(=CN=C1)B(O)O | [7][8] |

| Purity | Typically ≥95% | [8][10] |

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids can be achieved through several established methods. A common and effective approach for a compound like this compound involves the Miyaura borylation reaction. This pathway typically starts with a halogenated pyridine precursor, which is reacted with a diboron reagent in the presence of a palladium catalyst.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic route from a di-halogenated pyridine, illustrating a two-step process involving a Sonogashira coupling followed by a Miyaura borylation. This approach allows for the sequential and controlled introduction of the alkyne and boronic acid functionalities.

Caption: General synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes like Pd(dppf)Cl₂ are highly efficient for catalyzing the borylation of aryl halides.

-

Base: A base such as potassium acetate (KOAc) is required to facilitate the catalytic cycle.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common, stable, and easy-to-handle source of boron for the Miyaura borylation.[11] The resulting pinacol ester is often more stable and easier to purify than the free boronic acid.[12]

-

Hydrolysis: A final hydrolysis step is necessary to convert the boronic ester intermediate to the target boronic acid.

Analytical Characterization and Quality Control

Verifying the identity, purity, and stability of this compound is paramount before its use in subsequent reactions. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Standard Analytical Workflow

Caption: Standard analytical workflow for compound verification and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show distinct signals for the methyl protons of the propyne group, as well as aromatic protons on the pyridine ring. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the two sp-hybridized carbons of the alkyne.

-

¹¹B NMR: Provides direct evidence of the boron atom, typically showing a broad signal in the characteristic range for boronic acids (δ 28-30 ppm).[12]

-

-

Mass Spectrometry (MS): This technique directly confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further validating the elemental composition (C₈H₈BNO₂).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound. A sample is analyzed to detect any residual starting materials, byproducts, or degradation products, with the purity typically reported as a percentage of the area of the main peak.

Applications in Drug Discovery and Materials Science

The primary application of this compound is as an intermediate in Suzuki-Miyaura cross-coupling reactions.[4] This allows for its conjugation to a wide variety of aryl or heteroaryl halides, enabling the rapid synthesis of diverse compound libraries for drug discovery screening. It is particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents where a substituted pyridine core is desired.

Conceptual Application: Suzuki-Miyaura Coupling

Caption: Role as a key building block in Suzuki-Miyaura cross-coupling reactions.

Handling, Storage, and Safety

Proper handling and storage are critical to prevent the decomposition of boronic acids.

-

Storage Conditions: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[7][8] Recommended storage temperatures are often between 2-8°C.[7][13]

-

Decomposition Pathways: Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (loss of the boronic acid group) and oxidative decomposition. They can also undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate stoichiometry and reactivity.[12][14] Storing under inert, dry conditions mitigates these risks.

-

Safety: The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed.[6][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Conclusion

This compound, with a molecular weight of 160.97 g/mol , is a high-value synthetic intermediate. Its unique structure, combining a pyridine core with both a boronic acid and an alkyne functional group, provides chemists with exceptional versatility for constructing complex molecules. A thorough understanding of its properties, coupled with robust analytical verification and proper handling, enables its effective application in accelerating research and development in the pharmaceutical and materials science industries.

References

-

(5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic Acid. AMERICAN ELEMENTS. [Link]

-

(5-(prop-1-yn-1-yl)pyridin-3-yl)boronic acid. Boron Molecular. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review. [Link]

-

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses Procedure. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

This compound 97%. RHENIUM BIO SCIENCE. [Link]

-

The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Pharmaffiliates. [Link]

-

3-Pyridinylboronic acid. PubChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

How to Store Boric Acid. Lab Alley. [Link]

-

Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. MDPI. [Link]

-

The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. Pharmaffiliates. [Link]

-

(5-(Methoxymethyl)pyridin-3-yl)boronic acid. PubChem. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]

-

(PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid | 917471-30-8 | FP61486 [biosynth.com]

- 6. americanelements.com [americanelements.com]

- 7. 917471-30-8|(5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. rheniumshop.co.il [rheniumshop.co.il]

- 14. benchchem.com [benchchem.com]

- 15. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent and Ascendance of Pyridinylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

Pyridinylboronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in modern synthetic chemistry, particularly in the realms of pharmaceutical discovery and materials science. Their unique electronic properties, stemming from the incorporation of a Lewis acidic boron moiety onto an electron-deficient pyridine ring, have enabled a plethora of novel chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of pyridinylboronic acids, charting their evolution from challenging synthetic curiosities to readily accessible and highly versatile reagents. We will delve into the nuances of their synthesis, exploring the chronological progression of methodologies from classical organometallic approaches to cutting-edge transition metal-catalyzed C-H functionalization. Furthermore, this guide will illuminate the critical role of pyridinylboronic acids as key building blocks in the construction of complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Through a blend of historical perspective, mechanistic insights, and practical experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this vital class of organoboron compounds.

Introduction: The Pyridine Moiety Meets the Boronic Acid

The pyridine ring, a ubiquitous heterocycle in a vast array of pharmaceuticals, agrochemicals, and functional materials, imparts unique physicochemical properties to the molecules it inhabits.[1] Its electron-deficient nature and ability to act as a ligand for metal catalysts make it a desirable synthetic target. Boronic acids, first isolated by Edward Frankland in 1860, possess a versatile reactivity profile, most notably their ability to participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[2] The conceptual union of these two entities—the pyridinylboronic acid—presented an enticing prospect for synthetic chemists: a reagent that could seamlessly introduce the valuable pyridine scaffold into complex organic molecules.

However, the journey to realizing this potential was fraught with challenges. The inherent properties of the pyridine ring, particularly the presence of the nitrogen atom, complicated early synthetic efforts. This guide will trace the historical path of discovery and the innovative solutions developed to overcome these hurdles.

A Historical Odyssey: The Discovery and Evolution of Synthetic Methodologies

The synthesis of pyridinylboronic acids has undergone a significant evolution, driven by the ever-increasing demand for these versatile building blocks. The timeline of their development can be broadly categorized into several key eras, each characterized by the emergence of new and more efficient synthetic strategies.

The Dawn of an Era: Early Approaches via Metal-Halogen Exchange

The foundational method for preparing pyridinylboronic acids, and indeed many arylboronic acids, involved the reaction of an organometallic reagent with a trialkyl borate.[3][4] This typically entailed a metal-halogen exchange reaction, wherein a halopyridine is treated with a strong organometallic base, such as an organolithium or Grignard reagent, to generate a highly reactive pyridinyl anion. This anion then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, followed by hydrolysis to yield the desired boronic acid.[5]

While conceptually straightforward, this method was often plagued by low yields and a lack of functional group tolerance. The strongly basic conditions required for the metal-halogen exchange were incompatible with many sensitive functional groups. Furthermore, the generation of highly reactive organometallic intermediates could lead to undesired side reactions.[5]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange

Objective: To synthesize 3-pyridylboronic acid from 3-bromopyridine using an in situ quench protocol to improve yield and reproducibility.[5][6]

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Acetonitrile

-

Cyclohexane

Procedure:

-

To a dry, nitrogen-purged reaction flask, add anhydrous toluene, anhydrous THF, triisopropyl borate, and 3-bromopyridine.[5]

-

Cool the mixture to -40 °C using a suitable cooling bath.[5]

-

Slowly add a solution of n-butyllithium in hexanes to the cooled mixture while maintaining the temperature below -30 °C. The rationale for this "in situ quench" is that the lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and the borate ester. This minimizes the lifetime of the reactive 3-lithiopyridine intermediate, reducing side reactions.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[7]

-

Quench the reaction by the slow addition of 2M aqueous HCl.[7]

-

Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers and concentrate under reduced pressure to obtain a solid residue.

-

The crude product, often the boroxine (a cyclic anhydride of the boronic acid), can be purified by crystallization from acetonitrile.[5]

-

To obtain the pinacol ester, the boroxine can be reacted with pinacol in a suitable solvent like cyclohexane.[5]

Trustworthiness: This protocol, particularly the "in situ quench" modification, has been demonstrated to be a reliable and scalable method for the preparation of 3-pyridylboronic acid, offering significant improvements over earlier procedures that required cryogenic temperatures.[5][8]

The Rise of Transition Metals: Palladium-Catalyzed Borylation

A major breakthrough in the synthesis of pyridinylboronic acids came with the advent of palladium-catalyzed cross-coupling reactions. The Miyaura borylation, a landmark discovery, enabled the direct conversion of aryl halides and triflates to their corresponding boronic esters using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[3]

This method offered several advantages over the traditional metal-halogen exchange approach, including milder reaction conditions and greater functional group tolerance. The development of highly active and air-stable palladium-phosphine complexes further expanded the scope and utility of this reaction.[9]

Experimental Protocol: Palladium-Catalyzed Borylation of a Halopyridine

Objective: To synthesize a pyridinylboronic acid pinacol ester from a halopyridine using a palladium-catalyzed Miyaura borylation reaction.

Materials:

-

Halopyridine (e.g., 2-bromopyridine)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium acetate)

-

Solvent (e.g., dioxane)

Procedure:

-

In a reaction vessel, combine the halopyridine, bis(pinacolato)diboron, palladium catalyst, and base.

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyridinylboronic acid pinacol ester.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common ligand that often provides good results in these transformations. The base is required to facilitate the catalytic cycle.

The Modern Frontier: C-H Bond Activation and Cycloaddition Strategies

More recently, the field has moved towards even more atom-economical and efficient methods, such as transition metal-catalyzed C-H bond activation. Iridium and rhodium catalysts have been shown to effectively catalyze the direct borylation of C-H bonds in pyridine and its derivatives, offering a powerful tool for the synthesis of pyridinylboronic esters without the need for pre-functionalized starting materials.

Another innovative approach involves [4+2] cycloaddition reactions between alkynylboronates and suitable dienes to construct highly functionalized pyridinylboronic esters in a single step.[10] These cutting-edge methods continue to push the boundaries of what is possible in the synthesis of this important class of compounds.

The Stability Conundrum: A Tale of Three Isomers

A crucial aspect of pyridinylboronic acid chemistry is the differential stability of the various positional isomers. While 3- and 4-pyridinylboronic acids are generally stable and readily handled compounds, their 2-pyridinyl counterparts are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source). This instability has historically posed a significant challenge for their synthesis and application.[11]